3-Methylideneheptadecane
Description
Contextualization within Branched Alkene Chemistry
3-Methylideneheptadecane is a long-chain hydrocarbon belonging to the class of unsaturated compounds known as branched alkenes. Its structure consists of a seventeen-carbon backbone (heptadecane) with a methylidene group (=CH₂) attached at the third carbon position. This "exo" double bond, positioned non-terminally within the carbon chain, distinguishes it from linear alpha-olefins and internal alkenes with substituents on the double bond itself. As an alkene, its chemical reactivity is primarily defined by the carbon-carbon double bond, which serves as a site for various addition reactions.
The general formula for acyclic mono-alkenes is CnH2n, and this compound conforms to this with its molecular formula C18H36. molbase.com The branching, introduced by the methylidene group, can influence the physical properties of the molecule, such as its packing efficiency, melting point, and boiling point, when compared to its linear isomer, 1-octadecene (B91540). In the broader context of alkene chemistry, the stability of branched structures is a key area of study. Research indicates that tertiary carbenium ions, which would be formed as intermediates in certain reactions involving branched alkenes, are significantly more stable than the secondary carbenium ions formed from linear alkenes. acs.org This inherent stability can direct reaction pathways and product distributions. The study of specific branched alkenes like this compound is crucial for understanding how the position and type of branching impact reactivity and physical behavior in complex hydrocarbon systems.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C18H36 |
| Molecular Weight | 252.478 g/mol |
| CAS Number | 128057-44-3 |
| Synonym | 3-Methylene-heptadecane |
Data sourced from MOLBASE molbase.com
Significance in Contemporary Hydrocarbon Synthesis and Materials Science
While specific research on this compound is not extensively documented in public literature, its structure is representative of long-chain branched hydrocarbons that are of significant interest in modern chemical synthesis and materials science.
In the field of hydrocarbon synthesis, the development of methods to produce long-chain molecules from simpler feedstocks is a fundamental challenge. Processes like the Fischer-Tropsch synthesis are used to convert carbon monoxide and hydrogen into a range of hydrocarbons, including long-chain alkanes and alkenes. google.com More recent innovations focus on alternative pathways, such as the hydrothermal synthesis of long-chain hydrocarbons (up to C24) from bicarbonate using iron and cobalt catalysts, or the use of nonthermal plasma to convert biogas (CO₂ and CH₄) into hydrocarbons with chain lengths up to C40. pnas.orgnih.govacs.org The ability to control branching and double bond placement during such syntheses is a key goal, as these structural features determine the properties of the resulting fuel or chemical feedstock. Therefore, compounds like this compound serve as important target molecules for the development of selective synthesis methodologies.
In materials science, alkenes are fundamental building blocks, or monomers, for the production of polymers. The double bond allows alkenes to undergo polymerization, often through free-radical chain reactions, to form long macromolecular chains. jove.com The structure of the monomer directly influences the properties of the resulting polymer. Long-chain branched alkenes can be used to create polymers with specific characteristics. The branching can disrupt the close packing of polymer chains, leading to materials with lower density, increased flexibility, and altered thermal properties compared to polymers made from linear alkenes. jove.com The potential polymerization of this compound could yield a polymer with a unique combination of properties derived from its long C14 alkyl side chain, making it a candidate for applications in specialized plastics, elastomers, or as an additive to modify the properties of other polymers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylideneheptadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18(3)5-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFDRPQKZJDBHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00606788 | |
| Record name | 3-Methylideneheptadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00606788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128057-44-3 | |
| Record name | 3-Methyleneheptadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128057-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylideneheptadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00606788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecane, 3-methylene | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3 Methylideneheptadecane
Established Reaction Pathways for Terminal Alkene Formation
The formation of a terminal alkene, particularly a methylidene group, on a long aliphatic chain can be achieved through several well-established olefination reactions. These methods typically involve the coupling of a carbonyl compound with a suitable one-carbon nucleophile or its equivalent.
Precursor Selection and Design Strategies
The strategic selection of precursors is fundamental to the successful synthesis of 3-methylideneheptadecane. A retrosynthetic analysis reveals several viable pathways, each dictating a different set of starting materials.
A primary and highly effective strategy involves the Wittig reaction . This pathway necessitates the synthesis of a C17 ketone, specifically 2-heptadecanone (B131142) , and a methylidene-introducing Wittig reagent, such as methyltriphenylphosphonium bromide . The design of this synthesis focuses on the formation of the carbon-carbon double bond by reacting the ketone with the ylide generated from the phosphonium (B103445) salt.
An alternative approach is the Peterson olefination , which employs α-silyl carbanions. In this case, the precursors would be 2-heptadecanone and a trimethylsilylmethyl-substituted organometallic reagent, like (trimethylsilyl)methyllithium. The choice between these methods often depends on the desired reaction conditions and the stereochemical outcome, although for a terminal alkene, stereoselectivity is not a primary concern.
A third strategy could involve a Grignard reaction . Here, the precursors would be pentadecanal and a vinyl Grignard reagent , such as vinylmagnesium bromide. The resulting secondary alcohol would then undergo dehydration to yield a mixture of alkenes, from which this compound would need to be separated. The regioselectivity of the dehydration step is a critical consideration in this pathway.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of solvent, temperature, and, in the case of the Wittig reaction, the base used to generate the ylide.
For the Wittig reaction, the choice of base can significantly influence the outcome. Stronger bases like n-butyllithium or sodium hydride are commonly used to ensure complete deprotonation of the phosphonium salt. The solvent also plays a pivotal role, with aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being standard choices. Temperature control is essential to manage the reactivity of the ylide and prevent side reactions.
Below is a hypothetical data table illustrating the potential effects of varying reaction conditions on the yield of this compound via the Wittig reaction.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | n-Butyllithium | THF | -78 to 25 | 85 |
| 2 | Sodium Hydride | DMSO | 25 | 78 |
| 3 | Potassium tert-butoxide | THF | 0 to 25 | 72 |
| 4 | n-Butyllithium | Diethyl Ether | -78 to 25 | 82 |
This table presents illustrative data based on general principles of the Wittig reaction and is not based on experimentally verified synthesis of this compound.
Novel Catalytic Approaches for this compound Synthesis
Modern organic synthesis has increasingly turned to catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, several novel catalytic approaches can be envisioned.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile tool for the formation of carbon-carbon bonds. A plausible route to this compound could involve a Suzuki coupling reaction . This would entail the coupling of a vinylboronic acid or ester, such as 2-propenylboronic acid , with a C15 alkyl halide, like 1-bromopentadecane , in the presence of a palladium catalyst and a suitable base.
Another potential catalytic method is a Heck coupling reaction , where an alkene, in this case, ethene, is coupled with a C16 alkyl halide under palladium catalysis. However, controlling the regioselectivity to favor the formation of the terminal alkene at the 3-position would be a significant challenge.
The table below compares potential catalytic systems for the synthesis of similar long-chain alkenes, which could be adapted for this compound.
| Coupling Reaction | Catalyst | Ligand | Base | Typical Yield (%) |
| Suzuki | Pd(PPh₃)₄ | - | Na₂CO₃ | 75-90 |
| Negishi | PdCl₂(dppf) | dppf | - | 80-95 |
| Stille | Pd(PPh₃)₄ | - | - | 70-85 |
This table provides a general comparison of catalytic systems based on literature for analogous cross-coupling reactions.
Stereoselective and Regioselective Synthesis Techniques
While stereoselectivity is not a factor for the synthesis of this compound, regioselectivity is of paramount importance. Ensuring the double bond forms specifically at the C3 position is the primary challenge.
In the context of transition metal-catalyzed reactions, the choice of ligand can significantly influence the regiochemical outcome. For instance, in a hydroformylation reaction of 1-hexadecene (B165127) to produce the aldehyde precursor for a subsequent Wittig reaction, the use of bulky phosphine (B1218219) ligands can favor the formation of the linear aldehyde over the branched isomer, which would ultimately lead to a different alkene product.
Alkene metathesis is another powerful catalytic tool. A potential, though challenging, route could be the ethenolysis of a carefully chosen internal alkene. For example, the cross-metathesis of 1-octadecene (B91540) with a sacrificial alkene in the presence of a Grubbs or Schrock catalyst could, in principle, yield this compound, but achieving high regioselectivity would require a highly specialized catalytic system.
Scalable Synthetic Protocols and Process Development
The transition from a laboratory-scale synthesis to a scalable industrial process introduces a new set of challenges. For the synthesis of this compound, the chosen synthetic route must be not only high-yielding but also economically viable and environmentally acceptable.
Of the established methods, the Wittig reaction is generally robust and scalable. However, the stoichiometric use of the triphenylphosphine (B44618) oxide byproduct can be a drawback in large-scale production due to its high mass and the need for its removal.
Catalytic methods, particularly transition metal-catalyzed cross-coupling reactions, are often more amenable to large-scale synthesis due to the low catalyst loadings required. The development of a scalable process would focus on optimizing catalyst turnover number, simplifying product purification, and implementing catalyst recycling protocols.
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Methylideneheptadecane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. For 3-Methylideneheptadecane, a comprehensive NMR analysis involves one- and two-dimensional experiments to unambiguously assign all signals and confirm the connectivity of the molecular framework.
High-Resolution ¹H NMR Analysis of Olefinic and Aliphatic Protons
The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the olefinic protons of the methylidene group and the numerous aliphatic protons of the long alkyl chain.
The two protons of the terminal double bond (=CH₂) are expected to appear as singlets or finely split multiplets in the downfield region of the spectrum, typically between δ 4.5 and 5.5 ppm. libretexts.orglibretexts.org These protons are deshielded due to the sp² hybridization of the carbon atom they are attached to.
The protons on the carbon adjacent to the double bond (the allylic protons) will also exhibit a characteristic downfield shift compared to other methylene (B1212753) groups, generally appearing in the range of δ 1.6 to 2.2 ppm. libretexts.orglibretexts.org The long chain of methylene groups (-(CH₂)₁₃-) will produce a large, complex signal in the aliphatic region, typically around δ 1.2 to 1.6 ppm. libretexts.orglibretexts.org The terminal methyl group (-CH₃) protons are the most shielded and are expected to resonate at the highest field, typically between δ 0.7 and 1.3 ppm. libretexts.orglibretexts.org
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Structure Fragment | Predicted Chemical Shift (ppm) | Multiplicity |
| Olefinic | =CH₂ | 4.7 - 5.0 | s (or narrow m) |
| Allylic | -CH₂-C= | 1.8 - 2.2 | t |
| Aliphatic Chain | -(CH₂)₁₃- | 1.2 - 1.6 | m |
| Terminal Methyl | -CH₃ | 0.8 - 1.0 | t |
¹³C NMR Spectroscopy for Carbon Skeleton Determination
The ¹³C NMR spectrum provides a direct map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.
The sp² hybridized carbons of the methylidene group are the most deshielded and will appear furthest downfield. The quaternary carbon of the double bond (C-3) is expected in the range of δ 140-150 ppm, while the terminal methylene carbon (=CH₂) will likely resonate between δ 110-125 ppm. libretexts.orgpressbooks.pub
The sp³ hybridized carbons of the long aliphatic chain will appear in the upfield region of the spectrum. The carbon of the terminal methyl group is the most shielded, typically appearing between δ 10-20 ppm. The numerous methylene carbons of the chain will produce a series of signals between δ 20-40 ppm. bhu.ac.incompoundchem.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Structure Fragment | Predicted Chemical Shift (ppm) |
| Quaternary Olefinic | >C= | 140 - 150 |
| Methylene Olefinic | =CH₂ | 110 - 125 |
| Allylic | -CH₂-C= | 30 - 40 |
| Aliphatic Chain | -(CH₂)₁₃- | 20 - 35 |
| Terminal Methyl | -CH₃ | 10 - 20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional NMR experiments are crucial for establishing the precise connectivity between protons and carbons.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would confirm the coupling between the allylic protons and the neighboring methylene protons of the long chain, and between the protons of adjacent methylene groups along the chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the olefinic =CH₂, the allylic -CH₂-, the methylene groups of the chain, and the terminal methyl group based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). In the case of this compound, HMBC would be instrumental in confirming the position of the double bond by showing correlations between the olefinic protons and the quaternary carbon (C-3), as well as the adjacent allylic carbon.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₈H₃₆), the molecular ion peak [M]⁺ would be expected at m/z 252.
The fragmentation of long-chain alkenes is often characterized by allylic cleavage, which is the breaking of the bond adjacent to the double bond. ic.ac.uk This would lead to the formation of stable allylic carbocations. The mass spectrum would also likely show a series of peaks separated by 14 mass units, corresponding to the sequential loss of methylene (-CH₂-) groups from the aliphatic chain. libretexts.org
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 252 | [C₁₈H₃₆]⁺ | Molecular Ion |
| 223 | [C₁₆H₃₁]⁺ | Loss of an ethyl radical |
| 209 | [C₁₅H₂₉]⁺ | Loss of a propyl radical |
| 195 | [C₁₄H₂₇]⁺ | Loss of a butyl radical |
| ... | ... | Sequential loss of CH₂ groups |
| 41 | [C₃H₅]⁺ | Allyl cation |
Chromatographic Separations for Purity and Isomer Analysis
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is an ideal method for analyzing volatile and thermally stable compounds like this compound. labmanager.com Given its high molecular weight and non-polar nature, a high-temperature GC method would be employed. researchgate.netresearchgate.net
A suitable GC system would consist of a capillary column with a non-polar stationary phase, such as one based on dimethylpolysiloxane. gcms.cz Temperature programming would be necessary to ensure the elution of this high-boiling-point compound in a reasonable time with good peak shape. The purity of the sample would be determined by the relative area of the peak corresponding to this compound in the resulting chromatogram.
Interactive Data Table: Typical Gas Chromatography Parameters for this compound Analysis
| Parameter | Condition |
| Column | Capillary, non-polar stationary phase |
| Injector Temperature | 250 - 300 °C |
| Oven Program | Initial temp. ~100°C, ramp to >250°C |
| Detector | Flame Ionization Detector (FID) |
| Carrier Gas | Helium or Hydrogen |
Gel Permeation Chromatography (GPC) in Oligomeric Studies
Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful analytical technique for separating molecules based on their hydrodynamic volume in solution. nih.govlibretexts.org This method is particularly valuable in polymer chemistry for determining molecular weight distributions. nih.govlibretexts.org While this compound is a small molecule and not a polymer, GPC can still be employed to assess its purity and to study any potential oligomerization products that may form under specific conditions, such as polymerization initiation or during prolonged storage where reactive species might lead to dimerization or trimerization.
In a GPC experiment, a solution of the analyte is passed through a column packed with porous gel beads. nih.govlibretexts.org Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, leading to a longer retention time. libretexts.org The elution volume is therefore inversely proportional to the molecular size.
For a study of this compound, a high-resolution GPC column, such as one packed with rigid 5-µm particles, would be ideal for separating the monomer from any low-molecular-weight oligomers. acs.org The system would be calibrated using standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), to create a calibration curve of log(molecular weight) versus retention time.
The primary data obtained from a GPC analysis are the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For a pure sample of this compound, the PDI would be expected to be close to 1.0. The presence of oligomers would result in a higher PDI and the appearance of additional peaks or a shoulder on the main peak at shorter retention times.
Table 1: Representative GPC Parameters for Analysis of this compound
| Parameter | Value/Type | Purpose |
|---|---|---|
| Column | Styragel HR (High-Resolution) | To provide high-resolution separation of low molecular weight species. acs.org |
| Mobile Phase | Tetrahydrofuran (B95107) (THF) | A common solvent for GPC analysis of non-polar organic molecules. libretexts.org |
| Detector | Refractive Index (RI) | For universal detection of hydrocarbons. |
| Calibration | Polystyrene standards | To establish a molecular weight vs. retention time correlation. libretexts.org |
| Expected Mn | ~252.5 g/mol | The molecular weight of this compound. |
| Expected PDI | ~1.0 | For a pure, non-oligomerized sample. |
Vibrational Spectroscopy for Functional Group Identification (IR, Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, is an indispensable tool for the identification of functional groups within a molecule. libretexts.org These two techniques are often complementary, as the selection rules governing them differ. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule that result in a change in the dipole moment. vscht.cz Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and the vibrational modes that are Raman-active are those that cause a change in the polarizability of the molecule. spectroscopyonline.com
For this compound, with its long aliphatic chain and a terminal alkene group, both IR and Raman spectroscopy would provide characteristic signals for its structural confirmation. The key functional groups to be identified are the C=C double bond of the methylidene group, the vinylic =C-H bonds, and the aliphatic C-H bonds within the heptadecane (B57597) chain.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show strong absorptions corresponding to the various C-H stretching and bending vibrations. libretexts.org The presence of the double bond will give rise to characteristic peaks that distinguish it from its saturated analogue, 3-methylheptadecane. The C=C stretching vibration for a terminal alkene typically appears in the range of 1650-1630 cm⁻¹. spectroscopyonline.comorgchemboulder.com The stretching vibrations of the vinylic hydrogens (=C-H) are expected at wavenumbers above 3000 cm⁻¹, typically in the 3100-3020 cm⁻¹ region. libretexts.orgorgchemboulder.com This is a key feature that differentiates unsaturated from saturated hydrocarbons, as the C-H stretching of the aliphatic chain occurs below 3000 cm⁻¹. libretexts.org
Raman Spectroscopy
In Raman spectroscopy, the C=C stretching vibration of the methylidene group is expected to produce a strong signal, as the polarizability of this bond changes significantly during vibration. This peak would likely appear in a similar region to the IR absorption, around 1650-1630 cm⁻¹. The symmetric C-H stretching of the aliphatic CH₂ groups would also be prominent. Raman spectroscopy is particularly useful for analyzing the carbon backbone of hydrocarbon chains.
Table 2: Predicted Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibration Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|---|
| =C-H (vinylic) | Stretching | 3100 - 3020 | 3100 - 3020 | Medium |
| C-H (aliphatic) | Stretching | 2960 - 2850 | 2960 - 2850 | Strong |
| C=C (methylidene) | Stretching | 1650 - 1630 | 1650 - 1630 | Medium (IR), Strong (Raman) |
| C-H (aliphatic) | Bending | 1470 - 1450 | 1470 - 1450 | Medium |
The out-of-plane =C-H bending vibrations in the IR spectrum are particularly diagnostic for the substitution pattern of the alkene. For a terminal vinyl group like that in this compound, two strong bands are expected around 990 cm⁻¹ and 910 cm⁻¹. libretexts.org
Reactivity and Transformation Studies of 3 Methylideneheptadecane
Oxidative Reaction Pathways
The olefinic bond in 3-methylideneheptadecane is a prime site for oxidative cleavage and functionalization. The specific products formed are highly dependent on the oxidant used and the reaction conditions.
Investigation of Olefinic Oxidation Mechanisms
The oxidation of the terminal alkene in this compound can proceed through several well-established mechanisms. Common oxidative transformations for such structures include:
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield 2-pentadecyloxirane. This reaction involves the concerted transfer of an oxygen atom from the peroxy acid to the double bond, forming a three-membered ring epoxide.
Ozonolysis: Cleavage of the double bond by ozone (O₃) followed by a workup step is a powerful tool for structural elucidation and synthesis. Reductive workup (e.g., with zinc and water or dimethyl sulfide) would cleave the double bond to yield heptadecan-2-one and formaldehyde. Oxidative workup (e.g., with hydrogen peroxide) would yield heptadecan-2-one and formic acid.
Dihydroxylation: The formation of a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) can be achieved through different methods. Syn-dihydroxylation, using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), results in the formation of 2-methylheptadecane-1,2-diol. Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening.
While these are fundamental olefinic oxidation reactions, specific experimental studies detailing the yields and stereoselectivity for this compound are not extensively documented in the reviewed literature.
Stability Assessment under Oxidative Environments
Electrophilic Addition Reactions at the Terminal Alkene Moiety
Electrophilic addition is a characteristic reaction of alkenes. wikipedia.org The process is initiated by the attack of the electron-rich π-bond on an electrophile (E⁺), forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). ksu.edu.sa
The mechanism proceeds in two main steps:
The π electrons of the C=C double bond attack the electrophile, forming a new sigma bond and a carbocation intermediate. For this compound, this addition follows Markovnikov's rule . The electrophile (typically H⁺) will add to the carbon with more hydrogen atoms (the terminal CH₂ group), leading to the formation of a more stable tertiary carbocation at the C3 position. wikipedia.orglibretexts.org
The nucleophile attacks the positively charged carbocation, forming the final product. libretexts.org
Common electrophilic addition reactions applicable to this compound are summarized in the table below.
| Reaction Type | Reagent(s) | Predicted Major Product |
| Hydrohalogenation | HX (e.g., HBr, HCl) | 3-Halo-3-methylheptadecane |
| Hydration | H₂O, H₂SO₄ (catalyst) | 3-Methylheptadecan-3-ol |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | 1,2-Dihalo-3-methylideneheptane* |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 3-Methylheptadecan-3-ol |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-Methylheptadecan-1-ol (Anti-Markovnikov) |
*Note: In simple halogenation, a cyclic halonium ion intermediate is formed, and the reaction does not typically proceed via the most stable carbocation in the same manner as hydrohalogenation. ksu.edu.sascribd.com The table reflects the expected outcomes based on established principles of organic chemistry.
Radical Chemistry and Polymerization Tendencies
The terminal alkene of this compound, a type of vinyl monomer, can theoretically undergo radical polymerization. libretexts.org This chain-growth process is typically initiated by a radical species (I·) generated from an initiator molecule like benzoyl peroxide or AIBN. wikipedia.orgpressbooks.pub
The polymerization would proceed via three main stages:
Initiation: The initiator radical adds to the double bond of a monomer unit, creating a new carbon-centered radical. pressbooks.pub
Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. This step repeats, building a long polymer backbone. pressbooks.pub
Termination: The reaction ceases when two growing radical chains combine or disproportionate. libretexts.org
Given its structure as a 1,1-disubstituted ethylene, polymerization is feasible. However, specific studies on the radical polymerization of this compound, including the reaction kinetics or the physical properties of the resulting poly(this compound), are not present in the surveyed scientific literature.
Derivatization Strategies for Functionalized Products
The double bond serves as a handle for introducing a wide array of functional groups, enabling the synthesis of various derivatives.
Synthesis of Nitro Derivatives
The introduction of a nitro group (–NO₂) into the structure of this compound can be envisioned through methods developed for the nitration of alkenes. While no specific synthesis for the nitro derivative of this compound has been reported, general methodologies exist. For instance, the reaction of alkenes with nitrating agents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) or a mixture of nitric acid and acetic anhydride (B1165640) can lead to the formation of nitroalkenes or products resulting from addition and rearrangement. mdpi.commdpi-res.com The reaction of an alkene with dinitrogen tetroxide (N₂O₄) can yield dinitro compounds or nitro-nitrite adducts, which can be further converted to nitro-alcohols. The specific outcome would depend heavily on the chosen reagents and reaction conditions.
Exploration of Other Electrophilic and Nucleophilic Transformations
Due to a lack of specific documented research on the reactivity of this compound, its chemical behavior is predicted based on the well-established reactions of other long-chain terminal alkenes. The exocyclic double bond in this compound is an electron-rich center, making it susceptible to attack by electrophiles. Conversely, nucleophilic attack on the double bond is less common unless the alkene is activated or specific catalytic systems are employed. This section explores a range of potential electrophilic and nucleophilic transformations that this compound could undergo.
The reactivity of the double bond in this compound allows for a variety of addition reactions. In electrophilic additions, the reaction is initiated by an electrophile, a species that is "electron-loving." The π-bond of the alkene acts as a nucleophile, donating a pair of electrons to the electrophile. This typically proceeds through a carbocation intermediate, with the stability of this intermediate often dictating the regioselectivity of the reaction according to Markovnikov's rule. Markovnikov's rule states that in the addition of a protic acid to an asymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide or hydroxyl group attaches to the carbon with more alkyl substituents. wikipedia.orgmasterorganicchemistry.com However, anti-Markovnikov addition can also be achieved under specific reaction conditions. byjus.comlibretexts.org
Simple alkenes are generally not reactive towards nucleophiles due to the electron-rich nature of the double bond. quora.com For a nucleophilic attack to occur, the double bond typically needs to be activated by an adjacent electron-withdrawing group, which is not present in this compound. inflibnet.ac.in However, certain transition-metal catalyzed reactions can enable the nucleophilic addition of various species to unactivated alkenes. beilstein-journals.org
Below is a summary of potential transformations for this compound based on known reactions for analogous terminal alkenes.
| Transformation Type | Reagents and Conditions | Expected Product(s) | Regioselectivity |
| Electrophilic Additions | |||
| Hydrohalogenation | HCl, HBr, or HI | 3-Chloro-3-methylheptadecane, 3-Bromo-3-methylheptadecane, or 3-Iodo-3-methylheptadecane | Markovnikov |
| Radical Hydrobromination | HBr, peroxides (e.g., AIBN) | 1-Bromo-3-methylideneheptadecane | Anti-Markovnikov |
| Acid-Catalyzed Hydration | H₂O, cat. H₂SO₄ or H₃PO₄ | 3-Methylheptadecan-3-ol | Markovnikov |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF; 2. NaBH₄ | 3-Methylheptadecan-3-ol | Markovnikov |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-Methylideneheptadecan-1-ol | Anti-Markovnikov |
| Epoxidation | Peroxyacids (e.g., m-CPBA) | 2-(Heptadecan-2-yl)oxirane | N/A |
| Halogenation | Br₂ or Cl₂ in an inert solvent (e.g., CH₂Cl₂) | 2,3-Dibromo-3-methylheptadecane or 2,3-Dichloro-3-methylheptadecane | N/A |
| Halohydrin Formation | Br₂ or Cl₂ in H₂O | 1-Bromo-3-methylheptadecan-2-ol or 1-Chloro-3-methylheptadecan-2-ol | Anti-Markovnikov (OH on more substituted carbon) |
| Nucleophilic Transformations | |||
| Cobalt-Catalyzed Allylic C-H Addition to Ketones | Ketone, Co catalyst | Branched alcohol resulting from the addition of the allylic position to the ketone carbonyl | Branched |
| Nickel-Catalyzed Conjugate Addition | α,β-Unsaturated carbonyl compound, Ni catalyst | Product of conjugate addition of the alkene to the carbonyl compound | Varies with ligand |
Detailed Research Findings on Analogous Transformations
Hydrohalogenation: The addition of hydrogen halides (HX) to alkenes is a classic example of electrophilic addition. For a terminal alkene like this compound, the reaction with HCl or HBr would be expected to proceed via a tertiary carbocation intermediate, leading to the Markovnikov product where the halogen is attached to the more substituted carbon (C3). wikipedia.orgmasterorganicchemistry.com In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, resulting in the anti-Markovnikov product. wikipedia.org
Hydration: The addition of water across the double bond to form an alcohol can be achieved with different regioselectivities. Acid-catalyzed hydration and oxymercuration-demercuration yield the Markovnikov alcohol. pressbooks.publibretexts.org The latter is often preferred in a laboratory setting as it avoids carbocation rearrangements. pressbooks.pub For the synthesis of the anti-Markovnikov alcohol, hydroboration-oxidation is the method of choice. byjus.comlibretexts.orgmasterorganicchemistry.comwikipedia.org This two-step process involves the syn-addition of borane (B79455) across the double bond, followed by oxidation with retention of configuration. libretexts.org
Epoxidation: Alkenes can be converted to epoxides (oxiranes) by treatment with peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govaceorganicchem.comchemistrysteps.com This reaction is a syn-addition, where the oxygen atom is delivered to the same face of the double bond. chemistrysteps.compressbooks.pub Epoxides are valuable synthetic intermediates due to their reactivity towards ring-opening with various nucleophiles. nih.gov
Halogenation and Halohydrin Formation: The addition of halogens such as bromine or chlorine to an alkene results in a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. libretexts.org When the reaction is carried out in the presence of water, a halohydrin is formed as the major product. Water acts as a nucleophile, attacking the more substituted carbon of the cyclic bromonium ion, which results in the hydroxyl group on the more substituted carbon and the halogen on the less substituted carbon. libretexts.org
Catalytic Nucleophilic Additions: While direct nucleophilic attack on the unactivated double bond of this compound is unlikely, transition metal catalysis can facilitate such transformations. For instance, cobalt-catalyzed nucleophilic addition of the allylic C(sp³)–H bond of α-olefins to ketones has been reported. beilstein-journals.org This reaction allows for the formation of a new carbon-carbon bond at the allylic position of the alkene. Similarly, nickel complexes have been shown to catalyze the conjugate addition of simple alkenes to α,β-unsaturated carbonyl compounds, where the alkene effectively functions as a nucleophile. nih.gov
Theoretical and Computational Chemistry of 3 Methylideneheptadecane
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory), solve the Schrödinger equation to determine the electronic structure and associated properties of a molecule. acs.orglibretexts.org For 3-Methylideneheptadecane, such calculations would provide invaluable insights into its reactivity and stability.
Molecular Orbital Analysis and Electronic Properties
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. nih.gov Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. wuxiapptec.comwikipedia.org A smaller gap generally indicates higher reactivity. nih.govwuxiapptec.com
For this compound, a molecular orbital analysis would identify the distribution and energies of its π and σ orbitals. The π-system of the methylidene group (=CH₂) would be of particular interest, as the HOMO is likely associated with the π-bonding orbital and the LUMO with the corresponding π*-antibonding orbital, typical for alkenes. libretexts.org This analysis would pinpoint the most probable sites for electrophilic and nucleophilic attack.
However, a specific analysis of the HOMO-LUMO energies, their spatial distribution, and the resulting electronic properties for this compound is not available in published literature.
Table 5.1.1: Hypothetical Molecular Orbital Data for this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | Not Available | Indicates electron-donating ability. |
| LUMO Energy | Not Available | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Not Available | Relates to chemical reactivity and stability. wikipedia.org |
Note: This table is for illustrative purposes only. No experimental or calculated data for this compound could be found.
Conformational Analysis and Energetic Landscapes
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that arise from rotation around single bonds. researchgate.netmuni.cz For a long-chain molecule like this compound, with numerous C-C single bonds, a vast number of conformers exist. The goal of conformational analysis is to identify the lowest energy (most stable) conformers and map the potential energy surface that describes the energy changes during rotation. libretexts.org
A detailed energetic landscape for this compound, including the identification of global and local energy minima and the energy barriers between them, has not been computationally determined or published.
Table 5.1.2: Key Conformational States in Alkanes
| Conformation | Dihedral Angle | Relative Energy | Stability |
| Anti | 180° | Lowest | Most Stable |
| Gauche | 60° | Higher | Less Stable |
| Eclipsed | 0° | Highest | Least Stable |
Note: This table represents general principles of conformational analysis for alkanes. Specific energy values for this compound are not available.
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the structures of transition states—the highest energy points along a reaction pathway. acs.org Calculating the activation energy (the energy difference between reactants and the transition state) provides insight into the reaction's kinetics. wuxiapptec.com
For this compound, one could theoretically model reactions such as electrophilic addition to the double bond (e.g., with HBr or Br₂) or radical reactions at the allylic position. These calculations would help elucidate the step-by-step mechanism, predict the regioselectivity and stereoselectivity of products, and understand how the long alkyl chain might influence reactivity.
Despite the utility of these methods, no studies have been published that specifically model reaction mechanisms or transition states involving this compound.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, governed by a force field. stanford.eduresearchgate.net This technique is ideal for studying the behavior of molecules in a condensed phase (liquid or solid) and for understanding intermolecular interactions.
Currently, there are no published molecular dynamics simulation studies specifically targeting this compound.
Quantitative Structure-Reactivity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govresearchgate.net A QSAR model typically takes the form of a mathematical equation that relates calculated molecular descriptors (e.g., electronic, steric, or hydrophobic properties) to an observed activity. lumenlearning.com
To perform a QSAR study involving this compound, one would need a dataset of structurally similar compounds with measured data for a specific activity (e.g., toxicity, binding affinity to a receptor, or reaction rate). nih.govfrontiersin.org Descriptors for this compound, such as its molecular weight, logP, molar refractivity, and quantum chemically derived properties, could then be used within the model.
As no such datasets or QSAR models involving this compound are available in the scientific literature, this type of analysis cannot be performed.
While the theoretical and computational tools to analyze this compound are well-established, there is a clear lack of specific research applying these methods to this particular compound. Detailed studies on its electronic structure, conformational landscape, reaction mechanisms, intermolecular forces, and QSAR properties have not been published. Future computational work is required to characterize this long-chain alkene and provide the foundational data discussed in this article.
Applications of 3 Methylideneheptadecane in Advanced Materials Science
Role as a Monomer in Polymer and Copolymer Synthesis
The molecular structure of 3-Methylideneheptadecane, featuring a terminal double bond, theoretically positions it as a potential monomer for polymerization reactions. The vinylidene group serves as a reactive site for addition polymerization, potentially allowing it to form long-chain polymers or to be incorporated into copolymers with other monomers.
The polymerization of such a long-chain olefin could lead to the formation of polyolefins with unique side-chain architectures. These long aliphatic side chains would be expected to significantly influence the physical properties of the resulting polymer, potentially imparting a high degree of flexibility, a low glass transition temperature, and a waxy or lubricating character.
In copolymerization, this compound could be used to introduce specific functionalities. For instance, its incorporation into a more rigid polymer backbone could act as an internal plasticizer, enhancing impact resistance and reducing brittleness. The long hydrocarbon side chain could also be expected to improve the polymer's hydrophobicity and compatibility with non-polar matrices.
Table 1: Potential Polymer Properties Influenced by this compound Monomer
| Property | Expected Influence of this compound | Rationale |
|---|---|---|
| Glass Transition Temp. (Tg) | Decrease | Long, flexible aliphatic side chains increase free volume. |
| Crystallinity | Decrease | Bulky side chains may disrupt regular polymer chain packing. |
| Flexibility/Elasticity | Increase | Internal plasticization effect of the long alkyl side chains. |
| Hydrophobicity | Increase | High hydrocarbon content enhances non-polar character. |
| Solubility | Increased in non-polar solvents | "Like dissolves like" principle. |
Integration into High-Performance Lubricant Formulations and Tribological Systems
The long, linear C17 aliphatic chain of this compound suggests its potential utility in the formulation of high-performance lubricants. Its molecular structure is akin to that of certain hydrocarbon base oils and additives used to modify frictional properties.
Evaluation of Structure-Performance Relationships in Hydrocarbon-Based Lubricants
In the context of hydrocarbon-based lubricants, the performance is intricately linked to the molecular structure of the constituent molecules. Key factors include chain length, branching, and the presence of unsaturated bonds. The long, straight chain of this compound would contribute to a high viscosity index, a desirable property for lubricants operating over a wide temperature range. The presence of the double bond, however, might be a point of oxidative instability, a factor that would need to be addressed in a fully formulated lubricant, likely through the inclusion of antioxidant additives.
Interfacial Phenomena and Frictional Property Modification
At the interface between two sliding surfaces, this compound has the potential to form a thin, lubricating film. The long alkyl chain could align on the surfaces, creating a low-shear boundary layer that reduces friction and wear. The terminal double bond might also offer a site for chemical adsorption or reaction with the metal surfaces under boundary lubrication conditions, potentially forming a more durable and protective tribofilm.
Intermediate in the Synthesis of Specialty Chemicals
The reactivity of the double bond in this compound makes it a plausible intermediate in the synthesis of a variety of specialty chemicals. Through chemical modification of the vinylidene group, a range of functional groups can be introduced, leading to the production of surfactants, corrosion inhibitors, and other performance-enhancing additives.
Table 2: Potential Chemical Transformations of this compound
| Reaction Type | Reagents | Potential Product Class |
|---|---|---|
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxides (for synthesis of diols, ethers) |
| Hydroformylation | CO, H₂, Catalyst (e.g., Co, Rh) | Aldehydes (precursors to alcohols, acids) |
| Hydration | H₂O, Acid catalyst | Alcohols |
| Halogenation | H-X, X₂ (X=Cl, Br) | Alkyl halides |
| Metathesis | Grubbs' or Schrock catalyst | Other olefins |
Potential in Nanomaterial Fabrication and Surface Functionalization
In the realm of nanotechnology, long-chain hydrocarbons are often employed as capping agents or for the surface functionalization of nanoparticles. This compound could serve a similar purpose.
During the synthesis of nanoparticles, the molecule could adsorb onto the growing particle surface, with the long aliphatic chain providing steric stabilization. This would prevent agglomeration and help to control the size and dispersibility of the nanoparticles in non-polar media.
Furthermore, the terminal double bond offers a reactive handle for covalently attaching the molecule to a surface. This could be utilized to modify the surface properties of materials, for example, to render a hydrophilic surface hydrophobic. Such functionalization is critical in applications ranging from self-cleaning surfaces to biocompatible coatings.
Future Research Directions and Outlook for 3 Methylideneheptadecane
Development of Sustainable and Green Synthetic Methodologies
The imperative for environmentally benign chemical processes is driving a paradigm shift in the synthesis of specialty chemicals like 3-methylideneheptadecane. Future research will be heavily focused on developing sustainable and green methodologies that minimize waste, reduce energy consumption, and utilize renewable feedstocks.
One of the most promising avenues is the exploration of biocatalytic routes. Microbial synthesis, leveraging engineered microorganisms, presents a sustainable pathway for producing long-chain α-olefins from renewable resources. mdpi.com For instance, the metabolic engineering of yeasts such as Pichia pastoris has shown potential for the biosynthesis of long-chain alkenes from methanol. mdpi.com Further research in this area could lead to highly efficient and selective production of this compound. Additionally, enzymatic approaches, such as the decarboxylation of fatty acids, offer a green alternative to traditional chemical synthesis. mdpi.com
Another key area of development is the use of green catalytic systems. This includes the design of catalysts that can operate under milder reaction conditions and in environmentally friendly solvents like water. pnas.org Olefin metathesis, a powerful tool for the transformation of unsaturated fatty acids and vegetable oils, is a particularly attractive strategy. semanticscholar.orgbiomolmd.org Cross-metathesis of renewable feedstocks with ethylene, for example, can provide a direct route to terminal alkenes. tudelft.nl Future work will likely focus on developing more robust and recyclable catalysts for these transformations, enhancing their industrial viability. The dehydration of alcohols derived from renewable sources also presents a sustainable pathway to alkenes, with ongoing research into more efficient and selective catalysts. researchgate.netmdpi.com
| Green Synthesis Approach | Potential Feedstock | Key Research Focus |
| Biocatalysis | Sugars, Methanol, Plant Oils | Metabolic engineering of microorganisms, enzyme discovery and optimization. |
| Olefin Metathesis | Fatty Acids, Vegetable Oils | Development of robust and recyclable catalysts, process intensification. |
| Alcohol Dehydration | Bio-based Alcohols | Design of highly selective and energy-efficient catalysts. |
Exploration of Unconventional Reactivity and Novel Derivatization Pathways
Beyond its synthesis, the unique reactivity of the terminal double bond in this compound offers a playground for exploring unconventional chemical transformations and creating novel derivatives with tailored properties.
A significant area of future research lies in the selective functionalization of the C-H bonds within the molecule. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov For this compound, this could enable the direct introduction of functional groups at various positions along the alkyl chain, leading to a diverse array of new molecules with unique properties.
Asymmetric catalysis will also play a crucial role in unlocking the full potential of this compound. The development of chiral catalysts for the enantioselective functionalization of the terminal alkene will allow for the synthesis of optically active derivatives. researchgate.netresearchgate.netdoi.orgresearchgate.netnih.gov These chiral molecules are of particular interest in fields such as pharmaceuticals and advanced materials, where stereochemistry plays a critical role in determining biological activity and material properties.
Furthermore, the application of photoredox catalysis is expected to open up new avenues for the derivatization of this compound. semanticscholar.orgbiomolmd.orgaps.orgpusan.ac.kracs.org Visible-light-mediated reactions can often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. This could lead to the development of novel hydroalkylation, difunctionalization, and other derivatization reactions for this long-chain alkene. biomolmd.orgaps.orgacs.org
| Reaction Type | Potential Outcome | Future Research Direction |
| C-H Activation | Direct functionalization of the alkyl chain. | Development of site-selective catalysts. |
| Asymmetric Catalysis | Synthesis of chiral derivatives. | Design of highly enantioselective catalysts for long-chain alkenes. |
| Photoredox Catalysis | Novel and mild derivatization pathways. | Exploration of new photocatalytic systems and reaction discovery. |
Application of Advanced In-Situ Spectroscopic Techniques
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and derivatization of this compound is crucial for process optimization and the rational design of new catalysts and materials. Advanced in-situ spectroscopic techniques will be instrumental in providing real-time insights into these complex chemical processes.
Operando spectroscopy, which combines spectroscopic measurements with simultaneous monitoring of catalytic activity, will be a key tool for studying reactions under true working conditions. semanticscholar.org Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can provide valuable information on the evolution of reactants, intermediates, and products in real-time, allowing for the elucidation of reaction pathways and the identification of catalyst deactivation mechanisms. biomolmd.orgmdpi.comresearchgate.netaps.orgpusan.ac.kr For example, in-situ FTIR has been successfully used to monitor the kinetics of polymerization reactions and hydroformylation processes. biomolmd.orgaps.orgyoutube.com
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for probing reaction mechanisms in homogeneous catalysis. nih.govdntb.gov.ua By using high-pressure NMR tubes, it is possible to study reactions under elevated pressures and temperatures, providing direct observation of catalytic intermediates and helping to unravel complex reaction networks. nih.gov
Raman spectroscopy also offers significant potential for the online monitoring of reactions involving long-chain alkenes, such as hydroformylation in microemulsions. mdpi.com The ability to obtain real-time concentration data is invaluable for process control and optimization.
| Spectroscopic Technique | Information Gained | Application to this compound |
| In-situ FTIR | Reaction kinetics, intermediate identification, catalyst deactivation. | Monitoring polymerization, hydroformylation, and other derivatization reactions. |
| In-situ NMR | Identification of catalytic intermediates, elucidation of reaction mechanisms. | Studying homogeneous catalytic processes for synthesis and functionalization. |
| In-situ Raman | Real-time concentration monitoring. | Process control and optimization of industrial-scale reactions. |
Enhanced Multiscale Computational Modeling for Complex Systems
Computational modeling has become an indispensable tool in modern chemistry, providing insights that are often difficult or impossible to obtain through experiments alone. For a molecule as large and flexible as this compound, multiscale modeling approaches that bridge different length and time scales will be essential for understanding its behavior in complex systems.
At the quantum mechanical level, Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of this compound. researchgate.netresearchgate.netnih.govmdpi.com This can provide valuable information on reaction mechanisms, transition state energies, and the properties of different isomers and conformers. For example, DFT studies can help in the rational design of catalysts for the selective functionalization of the alkene. nih.gov
Molecular Dynamics (MD) simulations, which use classical force fields to model the interactions between atoms, can be used to study the dynamic behavior of this compound in larger systems and over longer timescales. pnas.orgaps.orgpusan.ac.kracs.orgpusan.ac.kr This is particularly relevant for understanding how these molecules self-assemble on surfaces to form monolayers or how they behave in the bulk liquid or in a polymer matrix. pnas.orgaps.orgpusan.ac.kracs.orgpusan.ac.kr
For even larger systems, such as in reactor design and process optimization, Computational Fluid Dynamics (CFD) can be employed to model the fluid flow, heat transfer, and reaction kinetics within a chemical reactor. mdpi.comsemanticscholar.orgtudelft.nldoi.orgyoutube.com By combining CFD with detailed kinetic models derived from smaller-scale simulations and experiments, it is possible to simulate and optimize the performance of industrial-scale processes for the production and utilization of this compound. mdpi.comsemanticscholar.org
A particularly powerful approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, which treat a small, chemically active region of a large system with a high level of quantum mechanical theory, while the surrounding environment is modeled using a more computationally efficient molecular mechanics force field. biomolmd.orgnih.govresearchgate.netrsc.orgnih.gov This allows for the accurate modeling of chemical reactions in complex environments, such as in the active site of an enzyme or on the surface of a catalyst. biomolmd.orgrsc.orgnih.gov
| Modeling Technique | Scale | Key Insights |
| Density Functional Theory (DFT) | Quantum Mechanical | Electronic structure, reaction mechanisms, catalyst design. |
| Molecular Dynamics (MD) | Atomistic/Molecular | Self-assembly, conformational dynamics, material properties. |
| Computational Fluid Dynamics (CFD) | Macroscopic | Reactor design, process optimization, transport phenomena. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Hybrid | Reaction mechanisms in complex environments (e.g., enzymes, catalysts). |
Integration into Multifunctional Material Systems and Emerging Technologies
The unique combination of a long, flexible alkyl chain and a reactive terminal double bond makes this compound an attractive building block for the creation of advanced materials with tailored properties. Future research will focus on integrating this molecule into multifunctional material systems and exploring its potential in a range of emerging technologies.
In the field of polymer science, this compound can be used as a monomer or a comonomer to synthesize polymers with specific properties. The long alkyl chain can impart hydrophobicity, flexibility, and a low glass transition temperature to the resulting polymer. The terminal double bond provides a handle for further functionalization, allowing for the creation of graft copolymers, cross-linked networks, and materials with tunable surface properties. For example, it could be incorporated into self-healing polymers, where the long alkyl chains provide mobility for chain entanglement and the reactive double bond can be used for cross-linking and healing reactions.
The ability of long-chain alkenes to form self-assembled monolayers (SAMs) on various surfaces opens up possibilities for applications in surface engineering, nanotechnology, and electronics. By modifying surfaces with a monolayer of this compound or its derivatives, it is possible to control surface properties such as wettability, adhesion, and biocompatibility. The terminal double bond can also serve as an anchor point for the attachment of other molecules, enabling the creation of functionalized surfaces for sensors, catalysts, and biomedical devices.
Furthermore, the derivatization of this compound could lead to the development of novel surfactants, lubricants, and phase-change materials. The ability to precisely control the molecular architecture through the functionalization of the double bond and the alkyl chain will be key to tailoring the properties of these materials for specific applications.
As research in these areas progresses, this compound and similar long-chain alpha-olefins are poised to become key components in the development of the next generation of advanced materials and technologies.
| Application Area | Potential Role of this compound | Future Research Focus |
| Polymer Science | Monomer for specialty polymers, functionalization of polymer chains. | Synthesis of self-healing materials, advanced coatings, and functional elastomers. |
| Surface Engineering | Formation of self-assembled monolayers. | Development of functional surfaces for sensors, electronics, and biomedical applications. |
| Specialty Chemicals | Precursor for surfactants, lubricants, and phase-change materials. | Tailoring molecular architecture for specific performance characteristics. |
Q & A
Q. What are the recommended laboratory-scale synthesis methods for 3-Methylideneheptadecane, and how can purity be optimized?
Methodological Answer: The synthesis of this compound typically involves catalytic dehydrogenation of heptadecane derivatives or Wittig reactions using alkylphosphonium reagents. For example, analogous alkenes like 3-Ethyl-2-methylheptane are synthesized via palladium-catalyzed cross-coupling or acid-mediated elimination reactions . To optimize purity, employ fractional distillation under reduced pressure (e.g., 0.1–5 mmHg) and validate via GC-MS with a non-polar capillary column (e.g., DB-5) to resolve structural isomers . Purity assessments should include NMR (¹H/¹³C) to confirm the absence of alkane precursors or elimination byproducts .
Q. Which analytical techniques are most effective for characterizing this compound, and how should experimental parameters be calibrated?
Methodological Answer: GC-MS and high-resolution NMR are critical. For GC-MS, use splitless injection modes with helium carrier gas (1–2 mL/min) and temperature ramping (50°C to 300°C at 10°C/min) to separate volatile alkenes . In NMR, deuterated chloroform (CDCl₃) is ideal for resolving methylidene protons (δ 4.5–5.5 ppm) and allylic carbons. Cross-validate spectral data with computational tools (e.g., DFT simulations) to address signal overlap . Quantification via HPLC-UV (λ = 200–220 nm) is less common but applicable for trace analysis in biological matrices .
Advanced Research Questions
Q. How does the structural configuration of this compound influence its reactivity in catalytic hydrogenation or oxidation reactions?
Methodological Answer: The methylidene group’s electron-deficient double bond increases susceptibility to electrophilic attack. In hydrogenation, use PtO₂ or Raney Ni catalysts under H₂ (1–3 atm) to selectively reduce the alkene while preserving the alkyl chain. Kinetic studies should monitor pressure drop and intermediate formation via in-situ FTIR . For oxidation, tert-butyl hydroperoxide (TBHP) with MoO₃ catalysts yields epoxides, while ozonolysis fragments the chain—track intermediates via LC-MS/MS . Compare reactivity to linear alkenes (e.g., 1-heptadecene) to isolate steric/electronic effects .
Q. What experimental strategies can elucidate the role of this compound in lipid membrane dynamics or microbial metabolism?
Methodological Answer: Incorporate deuterated this compound into lipid bilayers and analyze membrane fluidity via fluorescence anisotropy (e.g., DPH probes) . For microbial studies, use ¹⁴C-labeled analogs in minimal media to trace metabolic incorporation via scintillation counting. Metabolomic profiling (GC×GC-TOFMS) can identify degradation products like ketones or short-chain fatty acids . Control for abiotic degradation by autoclaving media and comparing with live/dead microbial cohorts .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, melting point) of this compound across studies?
Methodological Answer: Systematic validation is key. Replicate measurements using IUPAC-standardized protocols:
- logP: Use shake-flask methods with octanol/water partitioning, validated via HPLC retention time correlations .
- Melting point: Employ differential scanning calorimetry (DSC) at 1°C/min to detect polymorphic transitions .
Cross-reference with computational models (e.g., COSMO-RS) to identify outliers. Publish raw data with uncertainty margins (e.g., ±0.1°C for DSC) to enhance reproducibility .
Data Contradiction and Experimental Design
Q. How can researchers design experiments to resolve conflicting data on the environmental persistence of this compound in aquatic vs. soil matrices?
Methodological Answer: Conduct microcosm studies under controlled conditions:
- Aquatic: Use OECD 308 guidelines, spiking ¹³C-labeled compound into sediment/water systems and tracking mineralization via GC-IRMS .
- Soil: Apply OECD 307 protocols with loamy sand (pH 6.5–7.5) and measure half-life via first-order kinetics. Compare degradation pathways (e.g., photolysis vs. microbial) using light-excluded controls . Statistical analysis (ANOVA) should account for matrix heterogeneity and microbial community variability .
Q. What statistical approaches are recommended for meta-analysis of conflicting toxicity data for this compound across in vitro and in vivo models?
Methodological Answer: Use random-effects models to aggregate EC₅₀/LC₅₀ values, weighted by sample size and study quality (e.g., OECD GLP compliance) . Subgroup analyses can isolate model-specific biases (e.g., mammalian cell lines vs. zebrafish embryos). Sensitivity analyses should exclude outliers identified via Cook’s distance. Open-source tools (e.g., RevMan, R metafor package) enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
